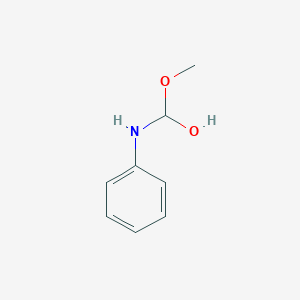

Anilino(methoxy)methanol

Description

Contextualization as a Hemiaminal Ether and N,O-Acetal

The structure of Anilino(methoxy)methanol, C₆H₅NHCH(OH)OCH₃, is central to its classification. A hemiaminal (or carbinolamine) is a functional group characterized by a carbon atom attached to both a hydroxyl group (-OH) and an amine (-NR₂). wikipedia.org These are typically unstable intermediates formed during the reaction of an amine with a carbonyl compound. wikipedia.org

When the hydroxyl group of a hemiaminal is etherified, the resulting structure, R₂N-C(OR')-OH, is termed a hemiaminal ether . wikipedia.org More broadly, compounds with the general structure R¹R²C(OR)(NR'₂) are referred to as N,O-acetals . wikipedia.org this compound fits this description perfectly: the central carbon is bonded to a phenylamino (B1219803) group (an aniline (B41778) derivative), a methoxy (B1213986) group (-OCH₃), and a hydroxyl group (-OH).

The formation of such compounds often occurs through the reaction of an amine with a hemiacetal or via the condensation of an aldehyde, an amine, and an alcohol. For instance, the spontaneous reaction of formaldehyde (B43269) and methanol (B129727) produces methoxymethanol (B1221974) (CH₃OCH₂OH), a simple hemiformal. wikipedia.org The subsequent reaction with an amine like aniline could theoretically lead to this compound.

Significance of Hemiaminal Ether and N,O-Acetal Functionalities in Synthesis and Mechanistic Studies

The N,O-acetal moiety, as present in this compound, is a privileged functional group in organic chemistry due to its dual role in bioactive molecules and as a versatile synthetic building block. nsf.gov

Role in Synthesis: N,O-acetals are valuable as stable precursors to highly reactive N-acyliminium ions. rsc.orgrsc.org Under acidic conditions, the hydroxyl or alkoxy group can be readily activated and eliminated, generating an iminium ion that is susceptible to attack by a wide array of nucleophiles. nsf.govrsc.org This reactivity is harnessed in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of complex nitrogen-containing molecules. nsf.gov Furthermore, N-acylated N,O-acetals are often bench-stable, unlike their more reactive N-acyl imine counterparts, making them convenient synthetic handles. nsf.gov Their use as protecting groups for carbonyls has also been a cornerstone of multistep synthesis, allowing for selective reactions at other sites in a molecule. numberanalytics.compearson.com

Role in Bioactivity and Mechanistic Studies: The hemiaminal ether skeleton is found in numerous natural products and pharmaceutical agents, contributing significantly to their biological activity. nsf.gov For example, the cytotoxic agents psymberin (B1248840) and pederin (B1238746) contain critical N,O-acetal functionalities. nsf.gov Mechanistic studies on the formation and reactivity of hemiaminal ethers and N,O-acetals provide fundamental insights into reaction pathways. nsf.gov They are key intermediates in reactions like the Pictet-Spengler reaction, Mannich reactions, and various cyclization cascades. mdpi.com The study of their stability, equilibria, and the factors controlling their formation (such as solvent, pH, and electronic effects) is crucial for controlling reaction outcomes and designing new synthetic methods. mdpi.comnih.gov

Table 2: Applications of Hemiaminal Ether / N,O-Acetal Functionality

| Application Area | Description | Key Research Findings |

| Synthetic Intermediates | Serve as stable precursors to reactive iminium ions for C-C and C-heteroatom bond formation. rsc.orgrsc.org | N,O-acetals are widely used in tandem cyclizations and aminomethylation reactions to construct complex heterocyclic scaffolds like pyrrolo[1,2-a]quinolines and tetrahydro-β-carbolines. rsc.orgrsc.org |

| Protecting Groups | Used to protect aldehydes and ketones from undesired reactions, especially under basic or nucleophilic conditions. numberanalytics.com | Acetals are stable in neutral to strongly basic environments but are easily cleaved under acidic conditions, allowing for the regeneration of the original carbonyl group. wikipedia.orgnumberanalytics.com |

| Bioactive Molecules | The N,O-acetal moiety is a critical pharmacophore in various natural products and drugs. nsf.gov | The functionality is essential for the potent bioactivity of natural cytotoxic agents like psymberin and pederin. nsf.gov |

| Mechanistic Probes | The isolation and study of hemiaminal ethers provide insight into the mechanisms of imine formation, condensation reactions, and catalytic cycles. nsf.govacs.org | Studies show that hemiaminal intermediates can be stabilized by electron-withdrawing groups or by isolation within molecular frameworks, allowing for their characterization. mdpi.comnih.gov The protonolysis of the C-N bond in hemiaminal intermediates is a key step in reactions like the iron-catalyzed deaminative hydrogenation of amides. |

Historical Development of Hemiaminal and N,O-Acetal Chemistry

The chemistry of hemiaminals and acetals is foundational to modern organic chemistry, with its roots stretching back to the 19th century.

Early Observations: The condensation reactions of aldehydes with amines and alcohols were among the earliest organic transformations studied. aip.orgaip.org In 1864, Hugo Schiff first reported the formation of what are now known as Schiff bases (imines), the dehydrated products of the reaction between primary amines and carbonyl compounds. bibliotekanauki.pl It was later understood that this transformation proceeds through an unstable hemiaminal intermediate. wikipedia.org For a long time, hemiaminals were considered transient species that were rarely, if ever, observed directly, except in special cases. wikipedia.org

The Rise of Protecting Groups: The concept of "protecting groups" emerged in the early 20th century and became a standard tool in synthesis by the mid-20th century. numberanalytics.com Acetals, formed from aldehydes or ketones and alcohols, were recognized for their stability in basic and neutral media, making them ideal for protecting carbonyl groups while other transformations were carried out elsewhere in the molecule. wikipedia.orgnumberanalytics.com The development of methods for their formation and cleavage was a significant advance in the art of organic synthesis.

Modern Era and Mechanistic Insight: The mid-to-late 20th century saw a deeper exploration of reaction mechanisms. The work of researchers like Sayer and Jencks in physical organic chemistry provided detailed kinetic and mechanistic understanding of imine formation, including the factors governing the stability and breakdown of the crucial hemiaminal intermediate. mdpi.com In recent decades, focus has shifted to the development of catalytic and stereoselective methods for N,O-acetal synthesis and their use in constructing complex molecules. nsf.govresearchgate.netfrontiersin.org The ability to generate and trap N-acyliminium ions from stable N,O-acetal precursors has become a powerful strategy in modern synthetic chemistry. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

113998-15-5 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

anilino(methoxy)methanol |

InChI |

InChI=1S/C8H11NO2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6,8-10H,1H3 |

InChI Key |

IFXFYHRXOXUPPD-UHFFFAOYSA-N |

Canonical SMILES |

COC(NC1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Anilino Methoxy Methanol and Analogous N,o Acetals

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like anilino(methoxy)methanol in a single step from multiple starting materials. tcichemicals.com This strategy is highly atom-economical and can significantly reduce the number of synthetic steps, saving time and resources. tcichemicals.com

Direct Formation from Anilines, Aldehydes, and Alcohols

The direct condensation of anilines, aldehydes, and alcohols is a primary method for forming N,O-acetals. This reaction typically proceeds through the initial formation of a hemiaminal by the reaction of the aniline (B41778) with the aldehyde, which is then trapped by the alcohol to yield the final N,O-acetal. The process is often catalyzed by acids.

For instance, the reaction of anilines, aromatic aldehydes, and 1,3-dicarbonyl compounds can be efficiently catalyzed by phenylboronic acid to produce highly functionalized piperidines, which are structurally related to N,O-acetals. researchgate.net Similarly, a three-component reaction involving an aldehyde, an amine, and an alcohol can directly yield hemiaminal ethers. researchgate.net The use of various catalysts, such as bismuth triflate, can facilitate Mannich-type reactions, a class of three-component reactions, between aldehydes, anilines, and silyl (B83357) enol ethers to form protected β-amino ketones. organic-chemistry.org

Strategic Use of Formaldehyde (B43269) and Methanol (B129727) Equivalents

In the synthesis of this compound, formaldehyde and methanol are the specific aldehyde and alcohol components. However, due to the gaseous nature and reactivity of formaldehyde, synthetic equivalents are often employed for easier handling and to control reactivity.

The industrial production of formaldehyde involves the oxidation of methanol, a process that is energy-intensive. rsc.orgmdpi.com Sustainable and milder methods for formaldehyde synthesis are being explored, which could, in turn, be applied to the synthesis of this compound. rsc.org For example, the reduction of carbon dioxide (CO2) can produce formaldehyde or its equivalents. rsc.orgrsc.org Ruthenium-catalyzed hydrosilylation of CO2 can yield silylated formaldehyde, which can then be used in subsequent reactions. rsc.org

Methanol itself is produced on a massive scale from syngas (a mixture of carbon monoxide and hydrogen). researchgate.net The direct use of CO2 and H2 to produce methanol is also an area of active research. researchgate.net These advancements in C1 chemistry provide alternative and potentially more sustainable routes to the precursors of this compound.

Catalytic Approaches to Hemiaminal Ether Formation

Catalysis plays a crucial role in the efficient and selective synthesis of hemiaminal ethers. Transition metal catalysts, in particular, have been extensively studied for their ability to facilitate these transformations under mild conditions.

Transition Metal-Catalyzed Syntheses

Ruthenium complexes are versatile catalysts for a variety of organic transformations, including the formation of N,O-acetals. dtu.dk Ruthenium-catalyzed reactions often exhibit high efficiency and selectivity.

One approach involves the ruthenium-catalyzed coupling of terminal alkynes with allyl alcohol to form unsaturated acetals. rsc.org Another strategy is the intramolecular double hydrofunctionalization of alkynes using a [RuCl2(p-cymene)]2/AgNO3 catalytic system to produce spirocyclic hemiaminal ethers in good to excellent yields. acs.org Ruthenium catalysts have also been employed in the C-H bond activation of ethers for the formation of azolyl hemiaminal ethers. acs.org This method is distinct from radical-based reactions and is believed to proceed through an oxoruthenium species. acs.org

Furthermore, ruthenium catalysts can mediate the synthesis of acetals from alcohols and even from CO2 and H2, showcasing the broad utility of ruthenium in C-O bond formation. researchgate.net Dual catalytic systems involving ruthenium have been used in enantioselective (3+1+1) cycloadditions to form trisubstituted pyrrolidines, where the final step involves cyclization to an N,O-acetal. nih.gov

Table 1: Examples of Ruthenium-Catalyzed N,O-Acetal Synthesis

| Catalyst System | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| [RuCl2(p-cymene)]2/AgNO3 | Internal alkynes with N and O nucleophiles | Spirocyclic hemiaminal ethers | Intramolecular double hydrofunctionalization | acs.org |

| Ruthenium complex | Ethers and azoles | Azolyl hemiaminal ethers | C-H bond activation | acs.org |

| Ru(IV)(C5Me5) catalyst | Terminal alkynes and allyl alcohol | γδ-unsaturated acetals | C-C bond coupling | rsc.org |

| Dual Ru/organocatalyst system | Enals, anilines, α-diazoacetophenones | Trisubstituted pyrrolidines (via N,O-acetal) | Enantioselective (3+1+1) cycloaddition | nih.gov |

Titanium, being an abundant and low-toxicity metal, is an attractive candidate for catalysis. rsc.org Titanium-based catalysts have been successfully applied to the synthesis of N,O-acetals.

Titanium ethoxide (Ti(OEt)4) has been shown to mediate the preparation of various N-acyl-O-ethyl-N,O-acetals under mild conditions. organic-chemistry.orgacs.org This method provides a route to other O-alkyl-N,O-acetals as well. organic-chemistry.orgacs.org In some cases, titanium tetrachloride (TiCl4) can be used as a catalyst for the acetalization of carbonyl compounds, although its application can be substrate-dependent. researchgate.net

Titanocene-catalyzed reactions have also been developed for the synthesis of acetals and hemiaminals from benzylic ethers and amines with pendant epoxides. nih.gov This process involves single-electron steps and an organometallic oxygen rebound mechanism. nih.gov Furthermore, titanium tetrakis(diethylamide) can be used for the in situ protection of aldehydes as N,O-acetals, allowing for selective reactions at other functional groups. jst.go.jp

Organocatalytic Pathways

Organocatalysis has emerged as a powerful, metal-free strategy for constructing complex molecules under mild conditions. In the context of N,O-acetal synthesis, organocatalysts facilitate the three-component reaction between an amine (aniline), an aldehyde (formaldehyde), and an alcohol (methanol). The catalysis typically proceeds through two primary activation modes.

First, chiral secondary amines like proline can react with the aldehyde to form a nucleophilic enamine or an electrophilic iminium ion. For N,O-acetal formation, the iminium ion pathway is dominant. The catalyst forms a transient, highly reactive iminium ion with formaldehyde, which is then readily attacked by the primary amine, aniline. Subsequent reaction with methanol yields the N,O-acetal product and regenerates the catalyst.

Second, hydrogen-bond-donating catalysts, such as thioureas, activate the aldehyde by forming hydrogen bonds with its carbonyl oxygen. This activation enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack by aniline to form a hemiaminal intermediate. The hemiaminal is then trapped by methanol to afford the final product. This approach is noted for its operational simplicity and use of low-toxicity, air-stable catalysts.

The key advantages of organocatalytic methods include mild reaction conditions, low catalyst loadings, and the potential for high enantioselectivity in the synthesis of chiral N,O-acetals, although this compound itself is achiral.

| Catalyst Type | Example Catalyst | Catalyst Loading (mol%) | Typical Conditions | Key Feature | References |

|---|---|---|---|---|---|

| Amino Acid | Proline | 5–20 | DMSO or CH₃CN, 25–40 °C | Iminium ion activation | |

| Thiourea (B124793) | Schreiner's Catalyst | 1–10 | Toluene or CH₂Cl₂, 0–25 °C | Hydrogen-bond activation of aldehyde | |

| Brønsted Acid | Chiral Phosphoric Acid | 2–10 | Dichloromethane, -20 to 25 °C | Enantioselective protonation and H-bonding |

Acidic and Basic Catalysis in N,O-Acetal Synthesis

Classical acid and base catalysis remain the most direct and widely employed methods for synthesizing N,O-acetals like this compound from their constituent components.

Acid Catalysis: This is the predominant pathway for this transformation. The mechanism involves several equilibrium steps:

Protonation: A catalytic amount of acid (e.g., HCl, H₂SO₄, or p-Toluenesulfonic acid) protonates the carbonyl oxygen of formaldehyde, significantly increasing its electrophilicity.

Nucleophilic Attack: Aniline attacks the activated carbonyl carbon to form a protonated hemiaminal intermediate.

Dehydration: The hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water generates a highly reactive N-phenylmethaniminium ion.

Alcohol Addition: Methanol, acting as a nucleophile, attacks the iminium ion.

Deprotonation: Loss of a proton from the resulting oxonium ion yields the neutral this compound product and regenerates the acid catalyst.

This method is highly efficient, often proceeding rapidly at room temperature with stoichiometric or excess methanol serving as both reactant and solvent.

Base Catalysis: While less common for the direct synthesis of this compound, base catalysis can be relevant in N,O-acetal chemistry. A strong base can deprotonate the amine, increasing its nucleophilicity for attack on the aldehyde. However, the formation of the critical iminium ion intermediate is disfavored under basic conditions, making this route less efficient for this specific target compared to acid catalysis.

| Catalyst | Solvent | Temperature (°C) | Typical Time | Observations | References |

|---|---|---|---|---|---|

| Hydrochloric Acid (HCl) | Methanol | 25 | < 1 h | High yield, fast reaction; catalyst is corrosive. | , |

| Sulfuric Acid (H₂SO₄) | Methanol | 25 | < 1 h | Effective dehydrating agent, promotes iminium formation. | |

| p-Toluenesulfonic Acid (p-TsOH) | Toluene/Methanol | 25–60 | 1–4 h | Milder organic acid, easier to handle, often used with Dean-Stark trap. | , |

| Amberlyst-15 (Resin) | Methanol | 40 | 2–6 h | Heterogeneous catalyst, easily removed by filtration. |

Radical-Mediated Amination and Addition Reactions

While ionic pathways dominate N,O-acetal synthesis, radical-based methods offer a complementary approach, particularly for accessing more complex or sterically hindered analogs. These reactions circumvent the traditional nucleophile-electrophile paradigm. One plausible, albeit non-traditional, route to this compound-type structures involves the radical functionalization of C-H bonds.

For instance, a methoxy-substituted radical could be generated and subsequently trapped by an aniline derivative. A representative modern approach would involve photoredox catalysis:

Radical Generation: A substrate like dimethoxymethane (B151124) could undergo hydrogen atom transfer (HAT) mediated by a photochemically generated oxidant or a HAT catalyst, producing a (methoxymethyl) radical (•CH₂OMe).

Radical-Polar Crossover: This radical could be oxidized to a (methoxymethyl) cation ([CH₂OMe]⁺), a potent electrophile.

Trapping: Aniline would then trap this cation to form the C-N bond, yielding the target N,O-acetal after deprotonation.

Alternatively, radical amination reactions can be envisioned. An N-centered radical, generated from aniline or a derivative, could add to a suitable methylenoxy-containing acceptor. While direct synthesis of this compound via radical pathways is uncommon due to the efficiency of ionic methods, these principles are critical for synthesizing structurally diverse N,O-acetals that are inaccessible through classical means. The strength of this methodology lies in its ability to forge bonds at unactivated positions under neutral conditions.

| Initiation Method | Radical Precursor | Key Reagents | General Reaction Type | References |

|---|---|---|---|---|

| Photoredox Catalysis | Ethers (e.g., Dimethoxymethane) | Ir or Ru photocatalyst, oxidant | C(sp³)-H Amination via HAT | , |

| Chemical Oxidation | Aniline Derivatives | (NH₄)₂Ce(NO₃)₆ (CAN) | Oxidative N-C Coupling | |

| Thermal Initiation | Peroxides (e.g., DTBP) | Di-tert-butyl peroxide | Radical addition to C=N bonds |

Derivatization from Precursor Nitrogen and Oxygen Heterocycles

A highly effective and clean strategy for synthesizing this compound involves the ring-opening of a pre-formed heterocyclic precursor. The ideal precursor for this specific target is N-phenyl-1,3-oxazolidine , which is readily synthesized from the condensation of aniline and formaldehyde.

The synthesis proceeds via acid-catalyzed methanolysis. The N-phenyl-1,3-oxazolidine is dissolved in methanol, and a catalytic amount of acid is added. The reaction mechanism is as follows:

Protonation: The acid protonates the ring nitrogen atom, which is the most basic site.

Ring Opening: The protonated intermediate is now primed for ring-opening. The C-O bond cleaves, driven by the stability of the resulting N-phenylmethaniminium ion. This step is reversible.

Nucleophilic Trapping: Methanol, present in large excess as the solvent, acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.

Deprotonation: A final deprotonation step furnishes the linear this compound product.

This method is particularly advantageous as it often proceeds in quantitative yield under very mild conditions. It avoids the direct handling of free formaldehyde and provides a stable, storable precursor (the oxazolidine) that can be converted to the N,O-acetal on demand. This approach exemplifies a "protected" or "latent" form of the final product, offering excellent control over the reaction.

| Precursor Heterocycle | Reagent/Catalyst | Conditions | Product | References |

|---|---|---|---|---|

| N-Phenyl-1,3-oxazolidine | HCl in Methanol | Methanol (solvent), 25 °C | This compound | , |

| N-Benzoyl-1,3-oxazolidine | BF₃·OEt₂ | Methanol, 0 °C to 25 °C | N-(Methoxy(methoxy)methyl)benzamide | |

| Tetrahydro-1,3-oxazine | p-TsOH | Ethanol, reflux | 3-(Ethoxy(propyl)amino)propan-1-ol |

In Depth Mechanistic Investigations of Formation and Reactivity

Reaction Mechanism Elucidation for Hemiaminal Ether Synthesis

The formation of hemiaminal ethers is intimately linked to the chemistry of imines. The reaction sequence typically begins with the nucleophilic addition of a primary amine to a carbonyl compound. chemistrysteps.com In the context of anilino(methoxy)methanol synthesis, the nitrogen atom of aniline (B41778) acts as the nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde (B43269). researchgate.net This initial attack is a key step and is characteristic of nucleophilic addition reactions to carbonyls. chemistrysteps.comopenstax.org

This reversible process leads to a tetrahedral intermediate known as a carbinolamine or hemiaminal. openstax.orgunizin.org Specifically, the reaction between aniline and formaldehyde yields N-(hydroxymethyl)aniline. mdpi.com This carbinolamine intermediate is often unstable and can exist in equilibrium with the starting materials.

From the carbinolamine, two primary pathways can lead to the final hemiaminal ether:

Dehydration to an Imine followed by Alcohol Addition: The carbinolamine can be protonated on its hydroxyl group, turning it into a good leaving group (water). openstax.orgmasterorganicchemistry.com Subsequent elimination of water, in a step resembling an E1-like mechanism, generates a resonance-stabilized iminium ion (N-methylidene anilinium). openstax.orgunizin.orgmdpi.com Deprotonation of the nitrogen then yields the corresponding imine (N-methyleneaniline). masterorganicchemistry.com This imine can then undergo a nucleophilic attack by methanol (B129727). The alcohol adds across the C=N double bond, in a process catalyzed by chiral phosphoric acids for enantioselective additions, to form the this compound product. organic-chemistry.org

Direct Substitution on the Carbinolamine: Alternatively, under acidic conditions, the hydroxyl group of the carbinolamine can be protonated and subsequently displaced by methanol in a nucleophilic substitution reaction to form the hemiaminal ether directly.

The reaction pathway from aniline and formaldehyde to this compound is populated by several key transient intermediates that dictate the course of the reaction.

Carbinolamine (N-(hydroxymethyl)aniline): This is the initial adduct formed from the nucleophilic attack of aniline on formaldehyde. mdpi.comrsc.org It is a neutral, tetrahedral species that serves as a central branching point in the mechanism. openstax.orgunizin.org Studies on the reaction of aniline with formaldehyde have identified this carbinolamine as a primary intermediate. rsc.orgresearchgate.net Its formation can be the rate-limiting step under certain pH conditions, while under others, its dehydration becomes rate-limiting. rsc.org

Iminium Ion (N-methylidene anilinium): This cationic intermediate is formed by the dehydration of the protonated carbinolamine. openstax.orgmdpi.com The loss of water from the protonated N-(hydroxymethyl)aniline generates this species, which is an excellent electrophile. unizin.orgmasterorganicchemistry.com Its electrophilicity makes it susceptible to attack by nucleophiles. In the context of hemiaminal ether synthesis, the nucleophile is methanol. In related reactions, such as the formation of 4,4′-methylene diphenyl diamine (MDA), this iminium ion is attacked by another molecule of aniline. mdpi.com

The interplay and relative concentrations of these intermediates are highly dependent on the reaction conditions, particularly the pH. In acidic media, the protonated forms of these intermediates play a significant role. mdpi.comresearchgate.net For example, the condensation of aldehydes and ketones with secondary amines, which cannot deprotonate to a neutral imine, results in stable iminium cations that can be isolated as salts. acs.org

While not the direct synthesis of this compound, the N-alkylation of amines using alcohols is a closely related transformation that shares common mechanistic principles and intermediates. This process, often termed "Borrowing Hydrogen" or "Hydrogen Autotransfer" (HA), is a sustainable and atom-economical method for forming C-N bonds. rsc.orgnih.govrsc.org

The general mechanism, typically catalyzed by transition metals like ruthenium or iridium, involves a three-step catalytic cycle: rsc.orgrsc.org

Dehydrogenation: The catalyst first abstracts a proton and a hydride from the alcohol (e.g., methanol), oxidizing it to the corresponding carbonyl compound (formaldehyde). The hydrogen is temporarily stored on the metal catalyst, often as a metal dihydride. rsc.org

Condensation: The in situ generated formaldehyde then reacts with the amine (e.g., aniline) via nucleophilic addition to form a carbinolamine intermediate, which subsequently dehydrates to form an imine. rsc.org

Hydrogenation: The catalyst then transfers the stored hydrogen back to the imine, reducing it to form the N-alkylated amine and regenerating the active catalyst. rsc.org

This methodology effectively uses alcohols as alkylating agents, with water being the only stoichiometric byproduct. rsc.org The dehydrogenation of the alcohol is often the rate-determining step, particularly for methanol, which has a higher energy barrier for this step compared to other alcohols. rsc.org

Table 1: Catalyst Performance in N-methylation of Aniline with Methanol via Hydrogen Autotransfer This table presents data on the effectiveness of various cyclometalated ruthenium complexes in the N-methylation of aniline. The reactions were conducted under specific conditions to evaluate and compare catalyst performance.

| Catalyst | Base | Base Loading (mol%) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ru(C^N)(p-cymene)Cl (Complex 9) | KOtBu | 100 | 70 | 99 | rsc.org |

| Ru(C^N)(p-cymene)Cl (Complex 9) | KOtBu | 10 | 70 | 97 | rsc.org |

| Ru(C^N)(p-cymene)Cl (Complex 9) | NaOH | 10 | 70 | 96 | rsc.org |

| Ru(C^N)(p-cymene)Cl (Complex 9) | NaOH | 10 | 60 | 99 | rsc.org |

| [Ru(p-cymene)Cl2]2 | KOtBu | 100 | 70 | 0 | rsc.org |

Decomposition and Rearrangement Mechanisms

The stability of this compound is finite, and it can undergo decomposition or rearrangement through several mechanistic pathways, often leading back to more stable precursors or forming new products. These pathways generally involve the cleavage of the C-O or C-N bonds.

The decomposition of hemiaminal ethers like this compound can be initiated by cleavage of either the alkoxy or the amino group, leading to cationic intermediates.

Formation of Iminium Ions: The C-O bond is polarized, and under acidic conditions, the methoxy (B1213986) group can be protonated, transforming it into a better leaving group (methanol). Subsequent cleavage of this C-O bond results in the formation of the N-methylidene anilinium ion. rsc.org This is the reverse of the final step in one of the proposed hemiaminal ether formation pathways. This cleavage is analogous to the loss of water from a protonated carbinolamine to form an iminium ion, a key step in imine synthesis. openstax.orgmasterorganicchemistry.comlibretexts.org

Formation of Oxocarbenium Ions: Cleavage of the C-N bond can lead to the formation of an oxocarbenium ion. wikipedia.org An oxocarbenium ion is a resonance-stabilized cation with the positive charge delocalized between a carbon and an oxygen atom (>C=O⁺− ↔ >C⁺−O−). wikipedia.org In the case of this compound, heterolytic cleavage of the C-N bond would yield an aniline anion and a methoxymethyl cation (an oxocarbenium ion). The formation of oxocarbenium ions from aldehydes and alcohols under acidic conditions is a known process, and these ions have been proposed as reactive intermediates in various transformations, including a novel ether synthesis strategy where they are trapped by a phosphine nucleophile. rsc.orgnih.govresearchgate.netchemrxiv.org Although less commonly discussed for hemiaminal ether decomposition, this pathway represents a plausible route, especially if the nitrogen atom is protonated, creating a good anilinium leaving group.

Unimolecular elimination (E1) reactions are characterized by a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step. wikipedia.orgfiveable.me The decomposition of this compound can proceed via an E1 pathway.

The reaction begins with the protonation of either the nitrogen atom or the ether oxygen by an acid catalyst.

Protonation of Oxygen: If the ether oxygen is protonated, it becomes a good leaving group (methanol). The slow, rate-determining step is the unimolecular departure of the methanol molecule, which generates the N-methylidene anilinium ion (an iminium ion). libretexts.orglibretexts.org This is identical to the iminium ion formation pathway described previously and is analogous to the E1-like loss of water from a protonated carbinolamine. openstax.orgunizin.org

Protonation of Nitrogen: If the aniline nitrogen is protonated, the anilinium moiety becomes a good leaving group. Departure of the aniline molecule would generate the methoxymethyl cation (an oxocarbenium ion).

In both cases, a relatively stable, resonance-stabilized cationic intermediate is formed. This is a key feature of E1 reactions, which are favored for substrates that can form stable carbocations. fiveable.melibretexts.org The subsequent fate of the cation depends on the reaction conditions and the nucleophiles present. The iminium ion could be attacked by water to eventually hydrolyze back to aniline and formaldehyde, while the oxocarbenium ion could react with water to form formaldehyde and methanol. This E1 mechanism underscores the inherent reversibility of the reactions leading to the formation of this compound.

Structure-Reactivity Relationships

The reactivity of this compound, a hemiaminal ether, is intricately linked to its molecular structure. The interplay of electronic effects from substituents, the molecule's three-dimensional conformation, and the energetic landscape of its formation and subsequent reactions dictates its chemical behavior. Understanding these relationships is crucial for predicting and controlling its role as a key intermediate in chemical transformations.

Quantitative and Qualitative Analysis of Substituent Effects

Substituents on the aromatic ring of the aniline moiety profoundly influence the stability and reactivity of this compound. These effects can be analyzed both qualitatively, by considering the electron-donating or electron-withdrawing nature of the group, and quantitatively, through linear free-energy relationships.

The formation of the hemiaminal intermediate is a nucleophilic addition of the aniline nitrogen to a carbonyl group. nih.gov The nucleophilicity of this nitrogen is paramount and is directly modulated by the electronic properties of the substituents on the aromatic ring.

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the aniline ring through resonance and inductive effects. libretexts.org This enhanced electron density increases the nucleophilicity of the nitrogen atom, thereby accelerating the rate of formation of the this compound intermediate. Qualitatively, EDGs stabilize the transition state leading to the hemiaminal.

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and halogens (-Cl, -Br) decrease the electron density of the ring. libretexts.org This reduces the nitrogen's nucleophilicity, slowing down the formation of the hemiaminal. EWGs destabilize the electron-deficient transition state of the nucleophilic attack.

The stability of the resulting hemiaminal is also affected. The nitrogen atom in the hemiaminal structure is less basic than in the parent aniline. Substituents that increase the basicity of the starting aniline (EDGs) generally lead to a more favorable equilibrium for hemiaminal formation.

A quantitative analysis of these effects can be achieved by correlating reaction rates or equilibrium constants with Hammett substituent constants (σ). While specific Hammett plots for this compound formation are not extensively documented, the principles derived from studies on aniline basicity and nucleophilicity are directly applicable. acs.org The Hammett equation, log(K/K₀) = ρσ, relates the equilibrium constant (K) for a substituted aniline reaction to the constant for the unsubstituted aniline (K₀), where ρ is the reaction constant indicating the sensitivity of the reaction to substituent effects.

| Substituent (Para-position) | Hammett Constant (σp) | Qualitative Effect on Formation Rate | Expected Impact on Reactivity |

| -OCH₃ | -0.27 | Activating | Increases rate of formation |

| -CH₃ | -0.17 | Activating | Increases rate of formation |

| -H | 0.00 | Reference | Baseline reactivity |

| -Cl | 0.23 | Deactivating | Decreases rate of formation |

| -NO₂ | 0.78 | Strongly Deactivating | Significantly decreases rate of formation |

This table presents representative Hammett constants and their expected qualitative effects on the formation of this compound based on general principles of aniline reactivity.

Influence of Conformation on Reactivity Profiles

The three-dimensional arrangement of atoms in this compound, or its conformation, plays a critical role in its reactivity, particularly in its subsequent transformation to an imine, which involves the elimination of the methoxy and hydroxyl groups. mdpi.comwikipedia.org The key factors at play are steric hindrance and stereoelectronic effects.

The relative orientation of the lone pair on the nitrogen atom, the C-O bonds (to the methoxy and hydroxyl groups), and adjacent bonds dictates the molecule's stability and the pathways available for reaction. According to Barton's principles, the conformation of a molecule has a profound effect on its chemical reactivity. youtube.com For a reaction like the elimination of methanol to form an iminium ion, an anti-periplanar arrangement between the nitrogen lone pair and the leaving group (methoxy group) is often required for an efficient E2-like elimination pathway.

Steric Effects: Bulky substituents on the aniline ring or the methanol-derived portion of the molecule can restrict bond rotation, favoring certain conformations over others. This can either facilitate or hinder the attainment of the ideal geometry for a subsequent reaction. For instance, a bulky ortho-substituent could sterically hinder the approach of a protonating agent required to activate the methoxy leaving group.

Stereoelectronic Effects: These effects arise from the interaction of electron orbitals. The anomeric effect, for example, may play a role in stabilizing certain conformations. More importantly, for the dehydration/demethoxylation to an imine, the transition state is stabilized when the nitrogen's non-bonding electron pair is oriented anti-periplanar to the C-O bond being broken. This alignment allows for a smooth delocalization of the nitrogen's lone pair to form the developing C=N double bond as the leaving group departs. youtube.com Conformations that cannot easily achieve this geometry will exhibit lower reactivity towards imine formation.

While specific conformational analysis data for this compound is scarce, studies on analogous acyclic and cyclic systems consistently show that reactivity is highly dependent on achieving a specific conformational arrangement. youtube.comslideshare.net

Kinetics and Thermodynamics of Formation and Transformation

The formation of this compound is a reversible equilibrium process, and its subsequent transformation into other products, such as an imine, is governed by specific kinetic and thermodynamic parameters.

Formation: The formation of a hemiaminal from an amine and a carbonyl compound is the initial step in reductive amination or imine synthesis. nih.gov This step is often rapid, but the position of the equilibrium depends on the reaction conditions.

Thermodynamics: The formation of the hemiaminal is often a thermodynamically favorable but reversible process. nih.gov The change in Gibbs free energy (ΔG) for the formation is typically negative but small. The presence of an acid catalyst can protonate the carbonyl group, making it more electrophilic and accelerating the initial nucleophilic attack by the aniline. However, at low pH, the aniline itself becomes protonated, reducing its nucleophilicity and shifting the equilibrium away from the hemiaminal. nih.gov The reaction often exhibits a pH maximum, typically around pH 4-5 for weakly nucleophilic amines like aniline. masterorganicchemistry.com

Kinetics: For weakly nucleophilic amines such as aniline, the rate-determining step is often the initial addition of the amine to the carbonyl group. masterorganicchemistry.com The reaction is typically first-order with respect to both the aniline and the carbonyl compound.

Transformation: this compound is an intermediate that can undergo further reactions, most commonly elimination to form an imine (or iminium ion). wikipedia.org

Kinetics: This elimination step is typically the rate-determining step of imine formation under neutral or basic conditions. masterorganicchemistry.com It is often acid-catalyzed, as protonation of the hydroxyl or methoxy group turns it into a better leaving group (H₂O or CH₃OH). Computational studies on related systems have been used to determine the free energy barriers for these transformation steps. nih.gov Kinetic analyses of analogous reactions, such as the oxidative coupling of aniline, have determined activation parameters, showing the process to be endothermic and non-spontaneous under certain conditions, highlighting the need for catalysts or energy input. researchgate.net

| Reaction Step | Kinetic Profile | Thermodynamic Profile | Key Influencing Factors |

| Formation of this compound | Often rapid; can be rate-determining for weak nucleophiles like aniline. masterorganicchemistry.com | Reversible equilibrium; moderately favorable (small negative ΔG). | pH, solvent, substituent electronic effects. nih.govacs.org |

| Transformation to Imine/Iminium Ion | Often the rate-determining step of the overall reaction; acid-catalyzed. masterorganicchemistry.com | Equilibrium process; can be driven by removal of byproducts (water/methanol). nih.gov | pH, temperature, presence of a dehydrating agent. |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Due to the transient nature of Anilino(methoxy)methanol, dedicated NMR spectra are not widely published. However, its formation as an intermediate in reactions, such as the Ugi reaction involving aniline (B41778), formaldehyde (B43269), and a nucleophile in methanol (B129727), allows for the deduction of its characteristic NMR signals. scielo.org.mx Hemiaminals formed from aldehydes and amines are known to be unstable, which complicates their direct spectroscopic observation. google.com

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments. The aromatic protons of the anilino group typically appear in the range of δ 6.5-7.5 ppm. The proton on the nitrogen (N-H) would likely be a broad singlet, its chemical shift influenced by solvent and concentration. The methine proton (N-CH-O) is a key diagnostic signal, expected to appear in the δ 4.5-5.5 ppm region, often showing coupling to the N-H proton. The methoxy (B1213986) group (O-CH₃) protons would give rise to a sharp singlet around δ 3.2-3.8 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy: In the ¹³C NMR spectrum, the carbons of the phenyl ring would resonate in the aromatic region (δ 110-150 ppm). The most characteristic signal would be the methine carbon (N-C-O), which is expected in the δ 80-90 ppm range, a typical region for hemiaminal carbons. nih.gov The methoxy carbon (O-CH₃) signal would be found further upfield, typically around δ 50-60 ppm. researchgate.netresearchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Phenyl C-H | ¹H | 6.5 - 7.5 | Complex multiplet |

| Amino N-H | ¹H | Variable (broad singlet) | Exchangeable proton |

| Methine N-CH-O | ¹H | 4.5 - 5.5 | Singlet or doublet |

| Methoxy O-CH₃ | ¹H | 3.2 - 3.8 | Sharp singlet |

| Phenyl C | ¹³C | 110 - 150 | Multiple signals |

| Methine N-C-O | ¹³C | 80 - 90 | Diagnostic signal |

| Methoxy O-CH₃ | ¹³C | 50 - 60 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For instance, it would show correlations between the aromatic protons and potentially between the N-H and the N-CH-O protons, confirming their proximity in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the phenyl ring, the methine group, and the methoxy group to their corresponding carbon signals in the ¹³C spectrum.

These 2D NMR experiments, often used in combination, provide a detailed and reliable structural elucidation of complex organic molecules and would be essential for confirming the structure of this compound in a reaction mixture. csic.es

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by several key absorption bands. The reaction of formaldehyde with methanol can produce methoxy methanol (CH₃OCH₂OH), a structurally similar compound, whose IR spectrum shows a characteristic feature around 1195 cm⁻¹. nih.govfrontiersin.org

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and methine groups would be observed in the 2850-2960 cm⁻¹ range.

C-O Stretch: A strong band, characteristic of the C-O ether linkage of the methoxy group, is expected in the 1070-1150 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range.

Aromatic C=C Bending: Bands corresponding to the aromatic ring would be visible in the 1450-1600 cm⁻¹ region.

Interactive Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3350 - 3450 | Moderate |

| Aromatic C-H | Stretch | > 3000 | Moderate |

| Aliphatic C-H | Stretch | 2850 - 2960 | Moderate |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Variable |

| C-N | Stretch | 1250 - 1350 | Moderate |

| C-O (Ether) | Stretch | 1070 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique is sensitive enough to detect transient species in reaction mixtures. biorxiv.org For this compound (C₈H₁₁NO), the expected exact mass of the protonated molecule [M+H]⁺ would be precisely calculated and compared with the experimental value to confirm its chemical formula.

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion, followed by its fragmentation and analysis of the resulting daughter ions. This provides detailed structural information. The fragmentation of the protonated this compound ion would likely proceed through several key pathways:

Loss of Methanol: A common fragmentation pathway for hemiaminal ethers would be the neutral loss of methanol (CH₃OH, 32 Da) to form an N-phenylmethanimine cation (C₇H₇N⁺).

Loss of Formaldehyde: Another possibility is the loss of a formaldehyde molecule (CH₂O, 30 Da).

Cleavage of the Anilino Group: Fragmentation could also involve the cleavage of the bond between the nitrogen and the phenyl group.

The study of fragmentation pathways of related compounds, such as oligomers formed from aniline and formaldehyde, aids in predicting the behavior of this compound in the mass spectrometer. mdpi.com

X-ray Crystallography for Definitive Solid-State Structure Determination

Extensive searches for crystallographic data on the specific compound this compound did not yield direct results. The scientific literature readily provides X-ray diffraction data for a multitude of related aniline and methoxy-containing compounds, which offer insights into the structural motifs that might be anticipated in the titular compound. This section will, therefore, discuss the crystallographic findings for structurally similar molecules to provide a comprehensive understanding of their solid-state conformations.

Detailed crystallographic studies on derivatives such as (E)-4-methoxy-N-(4-hydroxybenzylidene) aniline have been successfully conducted. ijcm.ir Single crystal X-ray diffraction of this Schiff-base compound, synthesized from 4-hydroxybenzaldehyde (B117250) and 4-methoxyaniline in methanol, revealed an orthorhombic crystal system with the space group Pbcn. ijcm.ir The precise bond lengths and angles were determined, showing a typical C=N double bond length of 1.2839(14) Å. ijcm.ir The molecule was found to be non-planar, with a significant dihedral angle between the two phenyl rings. ijcm.ir

Furthermore, the crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline has been reported. nih.gov This compound, recrystallized from a mixture of acetone (B3395972) and methanol, provided single crystals for X-ray analysis. nih.gov The molecule features an essentially planar indole (B1671886) ring system and a phenyl ring, and its crystal structure is stabilized by weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions, forming a two-dimensional network. nih.gov

The investigation of (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline also contributes to the understanding of this class of compounds. iucr.org The aromatic rings in this benzylideneaniline (B1666777) Schiff base are inclined to each other, and the crystal structure is characterized by weak C—H⋯π hydrogen bonds that generate inversion dimers. iucr.org

Crystallographic Data of Related Compounds

| Compound Name | Crystal System | Space Group | Key Features | Reference |

| (E)-4-methoxy-N-(4-hydroxybenzylidene) aniline | Orthorhombic | Pbcn | Non-planar molecule, significant dihedral angle between phenyl rings. | ijcm.ir |

| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Orthorhombic | Pca21 | mdpi.com | |

| 2-Methoxy-5-((phenylamino)methyl)phenol | Monoclinic | P21 | mdpi.com | |

| N-(1H-indol-2-ylmethylidene)-4-methoxyaniline | Planar indole system, 2D network via C—H⋯O and C—H⋯π interactions. | nih.gov | ||

| (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline | Inclined aromatic rings, inversion dimers via C—H⋯π bonds. | iucr.org |

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net It is widely used to predict geometries, energies, and other properties of chemical systems. researchgate.net For a molecule like anilino(methoxy)methanol, DFT can elucidate its intrinsic chemical nature.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This involves optimizing the geometries of reactants, products, and intermediates, and crucially, locating the transition states that connect them. researchgate.net By calculating the energies of these stationary points, key thermodynamic and kinetic parameters such as reaction enthalpies and activation barriers can be determined. nsf.gov

For instance, in reactions involving this compound, DFT could be used to model its formation or decomposition pathways. The process involves:

Geometry Optimization: Finding the lowest energy structure for all species in the reaction. The B3LYP functional is often effective for modeling the geometries and reactions of aromatic systems. researchgate.net

Transition State (TS) Searching: Locating the saddle point on the potential energy surface between reactants and products. The nature of a transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Energy Calculation: Determining the single-point energies of the optimized structures to calculate the reaction barriers. Different levels of theory, from GGA functionals like PBE to hybrid functionals like HSE, can yield varying results, highlighting the importance of choosing an appropriate functional. nsf.gov

Table 1: Illustrative DFT-Calculated Energetic Data for a Hypothetical Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound | 0.0 |

| TS1 | First Transition State | +25.4 |

| Intermediate | Reaction Intermediate | +5.2 |

| TS2 | Second Transition State | +18.9 |

| Products | Final Products | -15.7 |

Note: This table is illustrative and represents typical data obtained from DFT calculations on reaction energetics.

DFT is also used to analyze the electronic landscape of a molecule, providing insights into its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. sphinxsai.com The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). sphinxsai.com The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. science.gov

Natural Bond Orbitals (NBO): NBO analysis provides a detailed picture of charge distribution and intramolecular interactions. ekb.eg It examines charge transfer and hyperconjugative interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions quantifies their strength, revealing the key delocalization pathways that contribute to molecular stability. rsc.org

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.org It is used to predict reactive sites for electrophilic and nucleophilic attack. sphinxsai.com Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are sites for nucleophilic attack. sphinxsai.com

Table 2: Representative Electronic Properties of an Aniline (B41778) Derivative from DFT Calculations

| Parameter | Value | Description |

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability |

| NBO Interaction | σ(C-H) → σ*(N-C) | An example of hyperconjugative interaction |

| E(2) Stabilization | 3.05 kcal/mol | Stabilization energy for the NBO interaction sphinxsai.com |

Note: The values in this table are based on representative data for similar molecules and illustrate the output of DFT electronic property analysis.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, solvent interactions, and the stability of molecular complexes. osti.govnih.gov

For this compound, MD simulations could be used to:

Explore its conformational landscape in different solvents.

Study its interaction and binding with a biological target, such as an enzyme active site. nih.gov

Investigate the stability of intermolecular hydrogen bonds. researchgate.net

The stability of the simulation can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over time. nih.gov

Table 3: Key Outputs from a Typical MD Simulation

| Parameter | Description | Typical Application |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of a protein or ligand from a reference structure over time. | Assess simulation stability and conformational changes. nih.gov |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identify flexible or rigid regions of a molecule. |

| Interaction Energy | Calculates the non-bonded energy (van der Waals, electrostatic) between two molecules. | Quantify the strength of ligand-protein interactions. nih.gov |

| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Analyze solvent structure around the molecule. |

Quantitative Structure-Reactivity Relationship (QSRR) Development and Validation

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that aim to predict the reactivity of a chemical based on its structural and electronic properties, known as molecular descriptors. rsc.org The goal is to develop a mathematical equation that correlates these descriptors with an experimentally observed reactivity parameter.

The development of a QSRR model for a series of compounds including this compound would typically involve:

Data Set Compilation: Assembling a set of molecules with known reactivity data.

Descriptor Calculation: Computing a large number of molecular descriptors (e.g., steric, electronic, topological) for each molecule, often using DFT or other computational methods. researchgate.net Descriptors can include electronic properties like molecular electrostatic potential (ESP) or electron affinity (EA). rsc.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive equation. researchgate.net

Validation: Assessing the statistical quality and predictive power of the model using metrics like the correlation coefficient (R²), cross-validated R² (Q²), and standard error of estimate. researchgate.net

Such models can be powerful tools for synthetic planning and for predicting the reactivity of new, untested compounds. rsc.orgchemrxiv.org

Table 4: Example of a Hypothetical QSRR Model Validation

| Statistical Parameter | Value | Description |

| R² | 0.985 | The square of the correlation coefficient for the training set. researchgate.net |

| SEE | 0.149 | The standard error of the estimate. researchgate.net |

| F | 257.5 | The Fisher test value, indicating statistical significance. researchgate.net |

| Q²(CUM) | 0.971 | The cumulative cross-validated R² for the test set, indicating predictive power. researchgate.net |

Note: This table presents statistical parameters from a published QSRR study to illustrate how a model's validity is reported. researchgate.net

Predictive Modeling of Spectroscopic Signatures

Computational methods, particularly DFT, can be used to predict various spectroscopic signatures of a molecule, such as its vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. ekb.egasianpubs.org These theoretical predictions are invaluable for interpreting experimental data, confirming molecular structures, and identifying unknown compounds or transient intermediates in a reaction. acs.org

For this compound, calculating its vibrational frequencies could help assign the peaks in an experimental IR spectrum. ekb.eg Similarly, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, which can be compared with an experimental UV-Vis spectrum to understand the electronic structure. asianpubs.org Combining experimental spectroscopy with computational modeling provides a powerful approach to characterize complex chemical systems and reaction mechanisms. acs.org

Table 5: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3450 | 3465 | O-H stretch |

| ν(N-H) | 3380 | 3392 | N-H stretch |

| ν(C=C) | 1605 | 1600 | Aromatic C=C stretch |

| ν(C-O) | 1255 | 1250 | C-O stretch (methoxy) |

| ν(C-N) | 1310 | 1304 | C-N stretch ekb.eg |

Note: This table is a hypothetical representation used to illustrate the comparison between theoretical and experimental spectroscopic data.

Chemical Reactivity and Transformation Pathways

Nucleophilic Attack and Addition Reactions

The carbon atom situated between the nitrogen and oxygen in anilino(methoxy)methanol is electrophilic in nature and is susceptible to attack by various nucleophiles. However, direct substitution of the methoxy (B1213986) or anilino group is generally unfavorable without prior activation. The reactivity of analogous N,O-acetals in the presence of organometallic reagents highlights a key pathway for nucleophilic substitution.

Recent studies have demonstrated the efficient arylation of N,O-acetals utilizing diarylzinc reagents. semanticscholar.orgrsc.org This transformation is significantly promoted by the presence of a Lewis acid, such as Zn(C₆F₅)₂, which activates the N,O-acetal. semanticscholar.org The proposed mechanism involves the coordination of the Lewis acid to the oxygen atom of the methoxy group, facilitating its departure and the formation of a highly reactive N-acylimminium ion intermediate. This electrophilic species is then readily attacked by the nucleophilic aryl group from the organozinc reagent to furnish the corresponding diarylmethylamine. semanticscholar.org

| N,O-Acetal Substrate | Diaryl Zinc Reagent | Lewis Acid Promoter | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(methoxymethyl)piperidine | ZnPh₂ | Zn(C₆F₅)₂ | N-(diphenylmethyl)piperidine | 93 | semanticscholar.org |

| N-(methoxymethyl)morpholine | ZnPh₂ | Zn(C₆F₅)₂ | N-(diphenylmethyl)morpholine | 86 | rsc.org |

| N-(methoxymethyl)-N-methylpiperazine | ZnPh₂ | Zn(C₆F₅)₂ | N-(diphenylmethyl)-N'-methylpiperazine | 72 | rsc.org |

This reactivity suggests that this compound could similarly react with a range of carbon- and heteroatom-centered nucleophiles, provided suitable activation is employed. The choice of Lewis acid and nucleophile would be critical in directing the outcome of the reaction.

Electrophilic Activation and Subsequent Reactions

The presence of the methoxy group in this compound makes it susceptible to electrophilic activation, particularly under acidic conditions. Protonation or coordination of a Lewis acid to the methoxy oxygen transforms it into a good leaving group (methanol), leading to the formation of a resonance-stabilized N-phenyliminium ion. This electrophilic intermediate is a key species that can undergo a variety of subsequent reactions.

Systematic studies on semicyclic N,O-acetals have shown that Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), effectively catalyze their ring-opening reactions with silicon-based nucleophiles. acs.org These reactions proceed through the formation of an acyclic iminium ion intermediate, which is then trapped by the nucleophile. acs.org The high diastereoselectivity observed in some of these reactions further supports the intermediacy of a planar iminium ion. acs.org

Furthermore, acid-catalyzed reactions of 2,2-dimethoxyacetaldehyde (B46314) with anilines have been shown to proceed through pathways involving either C-C bond cleavage or rearrangement, depending on the reaction conditions. acs.org These transformations highlight the diverse reactivity of intermediates generated from the acid-catalyzed reaction of N,O-acetal-like structures. It is therefore highly probable that this compound, upon treatment with a suitable acid or Lewis acid, will generate a reactive N-phenyliminium species capable of reacting with a wide array of nucleophiles, including silyl (B83357) enol ethers, ketene (B1206846) silyl acetals, allylic silanes, and cyanide. acs.org

Selective Derivatization and Functional Group Interconversions

The anilino and methoxy groups in this compound offer sites for selective derivatization and functional group interconversions, allowing for the synthesis of a variety of derivatives with tailored properties.

N-Acylation and N-Alkylation: The nitrogen atom of the anilino group is expected to be nucleophilic and can be selectively acylated or alkylated. A variety of methods have been developed for the chemoselective N-acylation of aromatic amines using acylating agents in the presence of catalysts. semanticscholar.orgresearchgate.net Similarly, N-alkylation of anilines can be achieved using various alkylating agents under different catalytic systems. researchgate.net These methods could be applied to this compound to introduce a wide range of substituents on the nitrogen atom.

Reduction to Amine: The N,O-acetal functionality can be reduced to the corresponding amine. Reductive amination, a process that converts a carbonyl group to an amine via an imine intermediate, is a well-established transformation. wikipedia.org While this compound is not a carbonyl compound, the N-phenyliminium ion generated under acidic conditions is analogous to a protonated imine and can be reduced by various reducing agents, such as sodium borohydride (B1222165) or sodium cyanoborohydride, to yield N-methylaniline. wikipedia.orgyoutube.com The reduction of N,O-acetals to ethers has also been reported, suggesting that under specific conditions, the C-O bond could be cleaved to afford N-methylaniline and methanol (B129727). researchgate.net

Oxidation: The oxidation of N,O-acetals can lead to the formation of esters. For instance, the aerobic oxidation of acetals to esters catalyzed by N-hydroxyphthalimide (NHPI) and Co(II) under mild conditions has been reported. organic-chemistry.org While this has been demonstrated for O,O-acetals, the susceptibility of the C-H bond adjacent to the oxygen in this compound suggests that it could potentially be oxidized to the corresponding N-phenylformamide under suitable oxidative conditions.

Applications and Synthetic Utility in Modern Organic Chemistry

Strategic Intermediates in Complex Molecule Synthesis

The strategic importance of anilino(methoxy)methanol in the synthesis of complex molecules lies in its function as a stable yet reactive intermediate. In multi-step syntheses, controlling the reactivity of functional groups is paramount. This compound and related α-alkoxyamines act as masked iminium ion precursors. This allows for the controlled, in situ generation of a potent N-phenylmethanimine electrophile, which can then be trapped by a wide range of nucleophiles.

This approach is particularly valuable in cascade reactions or one-pot syntheses where the direct use of a volatile or highly reactive imine would be impractical. The formation of the this compound intermediate often proceeds via the reaction of aniline (B41778) with formaldehyde (B43269) (which can be generated from the oxidation of methanol), followed by trapping with methanol (B129727). acs.orgrsc.org This transient species is then activated, typically under acidic or thermal conditions, to eliminate methanol and generate the reactive imine for subsequent transformations. This controlled release of the electrophile is a key strategy in the construction of intricate molecular frameworks, such as the quinoline (B57606) systems, which are themselves important intermediates for more complex targets. asianpubs.org The synthesis of 2,4-disubstituted quinolones, for example, can be initiated by condensing an aromatic amine like aniline with a 1,3-diketone under acidic conditions, a process where imine formation is a critical step. asianpubs.org

Precursors for the Generation of Reactive Imines and Related Electrophiles

This compound is an exemplary precursor for generating N-phenylmethanimine, a reactive electrophile. The synthetic pathway known as "borrowing hydrogen" or "hydrogen autotransfer" catalysis effectively illustrates this principle. In the N-methylation of anilines using methanol, a transition metal catalyst first dehydrogenates methanol to form formaldehyde. rsc.orgijsrch.com Aniline then condenses with this in situ-generated formaldehyde to form a hemiaminal, which can be stabilized as the corresponding methoxy (B1213986) adduct—this compound. Subsequent elimination of methanol from this intermediate yields the N-phenylmethanimine. acs.orgrsc.org This imine is then hydrogenated by the metal hydride species (which retained the hydrogen from the initial methanol dehydrogenation) to afford the N-methylaniline product. rsc.orgijsrch.com

| Precursor System | Reactive Intermediate | Catalytic Method | Final Product Example |

| Aniline + Methanol | N-Phenylmethanimine (via this compound) | Hydrogen Autotransfer (e.g., Ru, Ir complexes) acs.orgrsc.org | N-Methylaniline acs.orgrsc.org |

| Aniline + Dimethyl Carbonate | Methyl N-phenyl carbamate (B1207046) intermediate | Base or Metal Catalysis (e.g., Pb compounds) bohrium.com | Methyl N-phenyl carbamate bohrium.com |

Building Blocks for Diverse Nitrogen and Oxygen Heterocycles

The reactive imine generated from this compound is a powerful building block for synthesizing a wide variety of nitrogen and oxygen-containing heterocycles. These reactions typically involve the intramolecular or intermolecular trapping of the electrophilic imine by a nucleophile.

Research has demonstrated the synthesis of numerous heterocyclic systems starting from aniline or its derivatives, where an imine intermediate is crucial:

Quinoline Derivatives : The reaction of aniline with reagents like malonic acid and phosphorus oxychloride, followed by treatment with sodium methoxide, leads to the formation of 4-methoxy-1H-quinolin-2-ones and their thione analogs. asianpubs.org The core quinoline structure is assembled through cyclization reactions where an aniline-derived intermediate is essential.

Triazolopyrimidines : Complex scaffolds such as 2-anilino triazolopyrimidines are synthesized in multi-step procedures starting from the condensation of a substituted aniline with dimethyl cyanodithioimidocarbonate, followed by cyclization with hydrazine (B178648) hydrate (B1144303) and subsequent reaction with an enaminone. mdpi.com This sequence builds the fused heterocyclic system around the initial anilino moiety.

Benzophenothiazines : Substituted 6-anilino-5-methoxy-12H-benzo[a]phenothiazines are prepared from 2-anilino-3-chloro-1,4-naphthoquinone (B86639) and a zinc mercaptide of a substituted 2-aminothiophenol. researchgate.net The anilino group is a core component of the final complex heterocyclic structure.

1,2,4-Thiadiazoles : The solid-state synthesis of 5-anilino-3-pyrazol-1-yl-1,2,4-thiadiazoles proceeds through the oxidative cyclization of a thiourea (B124793) derivative formed from an amidinopyrazole and an aryl isothiocyanate (derived from aniline). indexcopernicus.com

| Heterocyclic System | Synthetic Precursors | Key Reaction Type | Reference |

| 4-Methoxy-1H-quinolin-2-thiones | Aniline, Malonic Acid, POCl₃, NaOMe, Thiourea | Cyclocondensation | asianpubs.org |

| 2-Anilino Triazolopyrimidines | Substituted Aniline, Dimethyl cyanodithioimidocarbonate | Condensation/Cyclization | mdpi.com |

| 6-Anilino-12H-benzo[a]phenothiazines | 2-Anilino-3-chloro-1,4-naphthoquinone | Condensation/Reduction/Alkylation | researchgate.net |

| 5-Anilino-1,2,4-thiadiazoles | Amidinopyrazole, Aryl isothiocyanate | Oxidative Cyclization | indexcopernicus.com |

Contribution to the Synthesis of Natural Product Scaffolds and Chemical Libraries for Research

The synthetic methodologies enabled by this compound and its derived reactive intermediates are instrumental in constructing scaffolds found in natural products and in generating chemical libraries for drug discovery and biological research. Many biologically active molecules contain the anilino group or related heterocyclic cores.

Natural Product Scaffolds : Indole-based structures are prevalent in natural products. chim.it The synthesis of methoxy-activated indoles, which are valuable biological scaffolds, often employs aniline derivatives as starting materials. chim.it The construction of these indole (B1671886) rings via methods like the Bischler or Fischer indole synthesis involves the formation of imine or enamine intermediates derived from anilines. chim.it Similarly, the synthesis of anthraquinone-based natural products like griffithazanone A has been achieved using an aniline intermediate as a key divergency point in the synthetic route. nih.gov

Chemical Libraries for Research : The anilino structural motif is a common feature in libraries of compounds screened for biological activity. For instance, libraries of 4-anilinoquinolines have been prepared and screened as potential inhibitors of viruses like Dengue and Venezuelan Equine Encephalitis virus. mdpi.com The synthesis of these libraries involves the straightforward condensation of a 4-chloroquinoline (B167314) with various aniline derivatives. mdpi.com Likewise, 2-anilino triazolopyrimidines have been synthesized and investigated as potent anticancer agents that act as tubulin polymerization inhibitors. mdpi.com The generation of large sets of chemicals for high-throughput screening, such as the ToxCast chemical libraries, includes many aniline derivatives, which are tested for various biological interactions, including binding to transport proteins like transthyretin. chemrxiv.org

Q & A

Basic Synthesis: What are the established synthetic routes for Anilino(methoxy)methanol, and what key intermediates are involved?

Methodological Answer:

this compound can be synthesized via Strecker’s method, which involves condensation reactions between aldehydes and amines. For example, p-methoxy benzaldehyde reacts with p-toluidine or p-anisidine to form Schiff base intermediates, which are subsequently reduced or functionalized to yield the target compound . Protective groups such as carbamates, amides, or sulfonamides are critical for preserving the anilino functionality during oxidative esterification steps in methanol .

Advanced Synthesis: How do protective group strategies influence the stability of anilino functionality during oxidative esterification?

Methodological Answer:

Electron-withdrawing protective groups (e.g., carbamates, sulfonamides) enhance stability during Oxone-mediated oxidative esterification by reducing the nucleophilicity of the anilino nitrogen. Alkyl and Boc groups are unstable under these conditions, leading to decomposition, whereas sulfonamides remain intact, enabling high yields of methyl esters .

Basic Characterization: Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound derivatives?

Methodological Answer:

- X-ray crystallography resolves molecular geometry and hydrogen-bonding networks, as demonstrated in studies of methoxy-substituted flufenamic acid derivatives .

- FTIR and NMR identify functional groups: methoxy vibrations appear at 1032–1201 cm⁻¹ in IR, while ¹³C-NMR distinguishes methyl/methoxy carbon environments .

Advanced Reaction Mechanisms: What role do methoxy intermediates play in catalytic cycles, such as methane-to-methanol conversion?

Methodological Answer:

Methoxy species (e.g., Zr–OCH₃) act as intermediates in catalytic cycles by stabilizing activated methanol. In methane oxidation, metal-methoxy complexes facilitate a "self-correcting" mechanism, where methoxy groups resist over-oxidation, enhancing methanol selectivity . Kinetic isotope effect (KIE) studies and isotopic labeling (e.g., ¹¹C/¹³C) further validate these pathways .

Computational Modeling: How do density functional theory (DFT) studies elucidate the formation of methoxy-derived intermediates in zeolite-catalyzed reactions?

Methodological Answer:

DFT simulations reveal that methoxy methyl cations (CH₃O⁺) form via associative interactions between methanol and Brønsted acid sites in H-ZSM-5 zeolites. These intermediates participate in C–C bond formation, leading to ethylene or propylene via dimethoxyethane or methoxy-ethanolare pathways .

Data Contradiction Analysis: How can conflicting reports on methoxy species as rate-determining intermediates be reconciled?

Methodological Answer:

Discrepancies arise from reaction conditions (e.g., temperature, pressure) and catalyst composition. For methanol steam reforming over Cu/ZnO/Al₂O₃, methoxy dehydrogenation is rate-limiting under low-pressure conditions , whereas in methane oxidation, methoxy stability dominates selectivity . Systematic variation of parameters (e.g., isotopic tracing, SSITKA) clarifies context-dependent roles .

Stability Under Oxidative Conditions: What factors govern the oxidative stability of this compound in esterification reactions?

Methodological Answer:

Stability depends on solvent polarity and protective group electronic effects. Methanol solvent promotes nucleophilic attack on unprotected anilino groups, while electron-withdrawing substituents (e.g., trifluoromethyl) reduce degradation. Controlled oxidative environments (e.g., Oxone in buffered systems) minimize side reactions .

Isotopic Labeling Applications: How is ¹¹C-labeling used to study methylation selectivity in methoxy-anilino compounds?

Methodological Answer:

¹¹C-methylation with [¹¹C]CH₃I selectively targets phenolic oxygens over anilino nitrogens due to the latter’s lower reactivity. Co-labeling with ¹³C and NMR analysis confirms regioselectivity, critical for radiopharmaceutical synthesis .

Catalytic Applications: What methodologies optimize this compound derivatives in hydrogen production via methanol steam reforming?

Methodological Answer:

Bifunctional catalysts (e.g., Ni–CeOx) split methanol decomposition (C–H activation) and water-gas shift (O–H activation) into tandem steps. Methoxy and hydroxyl intermediates dominate surface coverage, with CeOx oxygen vacancies enhancing H₂ yield. Operando XPS and kinetic modeling validate this mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products